(4R,5R)-4,5-dihydroxy-2,6,6-trimethylcyclohexene-1-carbaldehyde
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Overview
Description
(4R,5R)-4,5-dihydroxy-2,6,6-trimethylcyclohexene-1-carbaldehyde is an organic compound with a unique structure characterized by two hydroxyl groups and a formyl group attached to a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-4,5-dihydroxy-2,6,6-trimethylcyclohexene-1-carbaldehyde typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the oxidation of a precursor compound, such as (4R,5R)-4,5-dihydroxy-2,6,6-trimethylcyclohexene, using an oxidizing agent like pyridinium chlorochromate (PCC) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Flow microreactor systems can be employed to facilitate the direct introduction of functional groups into the cyclohexene ring, making the process more efficient and sustainable compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
(4R,5R)-4,5-dihydroxy-2,6,6-trimethylcyclohexene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) can convert the aldehyde group to a primary alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of (4R,5R)-4,5-dihydroxy-2,6,6-trimethylcyclohexene-1-carboxylic acid.
Reduction: Formation of (4R,5R)-4,5-dihydroxy-2,6,6-trimethylcyclohexene-1-methanol.
Substitution: Formation of various ethers or esters depending on the substituent used.
Scientific Research Applications
(4R,5R)-4,5-dihydroxy-2,6,6-trimethylcyclohexene-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme-catalyzed reactions and as a substrate for studying enzyme specificity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its unique structural properties
Mechanism of Action
The mechanism of action of (4R,5R)-4,5-dihydroxy-2,6,6-trimethylcyclohexene-1-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural configuration. It may also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
(4R,5R)-1,2-dithiane-4,5-diol: Shares a similar dihydroxy structure but contains sulfur atoms in the ring.
(4R,5R)-2-ethoxy-4,5-bis[(1-methoxy-1-methyl)ethyl]-1,3-dioxolane: Contains a dioxolane ring and is used in different synthetic applications
Uniqueness
(4R,5R)-4,5-dihydroxy-2,6,6-trimethylcyclohexene-1-carbaldehyde is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its role as a chiral building block make it a valuable compound in both research and industrial contexts.
Properties
Molecular Formula |
C10H16O3 |
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Molecular Weight |
184.23 g/mol |
IUPAC Name |
(4R,5R)-4,5-dihydroxy-2,6,6-trimethylcyclohexene-1-carbaldehyde |
InChI |
InChI=1S/C10H16O3/c1-6-4-8(12)9(13)10(2,3)7(6)5-11/h5,8-9,12-13H,4H2,1-3H3/t8-,9+/m1/s1 |
InChI Key |
YDOIHIWSLMXTHV-BDAKNGLRSA-N |
Isomeric SMILES |
CC1=C(C([C@H]([C@@H](C1)O)O)(C)C)C=O |
Canonical SMILES |
CC1=C(C(C(C(C1)O)O)(C)C)C=O |
Origin of Product |
United States |
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